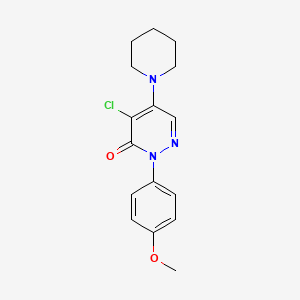
4-氯-2-(4-甲氧基苯基)-5-哌啶-3(2H)-哒嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone (4-CPMP) is a synthetic compound that has been studied for its potential applications in scientific research. In particular, 4-CPMP has been studied for its ability to modulate cellular signaling pathways, and its use in biochemical and physiological experiments.
科学研究应用
合成和生物活性
研究表明,4-氯-2-(4-甲氧基苯基)-5-哌啶-3(2H)-哒嗪酮的衍生物的合成,突出了它们的潜在生物活性。例如,已经合成衍生物以评估其α1-拮抗剂活性,展示了该化学物质在探索新治疗剂方面的相关性(Strappaghetti、Barbaro和Marucci,2000)。此外,研究还报道了相关哒嗪酮化合物的合成,旨在发现新的药理特性,例如镇痛和抗炎活性(Gökçe、Bakir、Şahin、Kuepeli和Yeşilada,2005)。
抗癌和抗氧化特性
已经对新的3(2H)-酮哒嗪酮衍生物的抗癌活性进行了研究,突出了该化合物在抗癌研究中的潜力。这些研究包括分子对接研究,以评估它们对特定癌症靶点的有效性,表明该化合物在药物设计和发现中的多功能性(Mehvish和Kumar,2022)。此外,对相关化合物的抗氧化特性的探索强化了4-氯-2-(4-甲氧基苯基)-5-哌啶-3(2H)-哒嗪酮衍生物在减轻氧化应激相关疾病中的多种潜在应用(Kamble等人,2015)。
杀虫活性
包括与4-氯-2-(4-甲氧基苯基)-5-哌啶-3(2H)-哒嗪酮相关的结构在内的吡啶衍生物已经过杀虫活性的评估。这一研究方向为该化合物在农业害虫管理中的应用开辟了可能性,为新型杀虫剂的开发提供了科学依据(Bakhite、Abd-Ella、El-Sayed和Abdel-Raheem,2014)。
属性
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHAYWBQLHCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
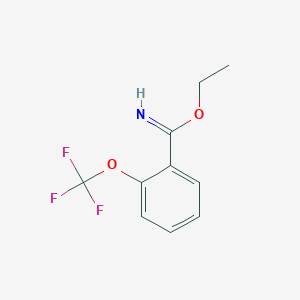
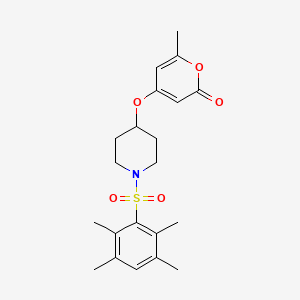
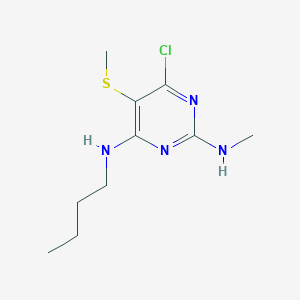
![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)
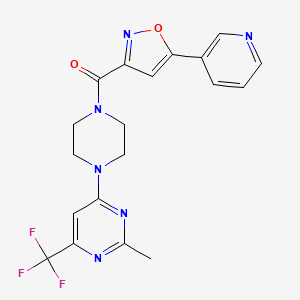
![Thiazolo[4,5-c]pyridine, 7-bromo-](/img/structure/B2859519.png)
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)
![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)
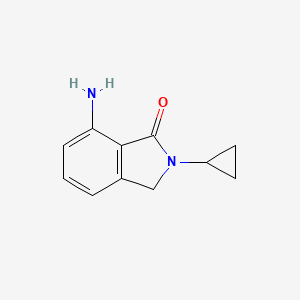
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)